molecular formula C15H14N4O4 B6128072 Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate

Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate

Cat. No.: B6128072
M. Wt: 314.30 g/mol
InChI Key: GLOVNXHMWBECAR-UHFFFAOYSA-N
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Description

Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetone. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield benzoxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the benzoxazole ring .

Mechanism of Action

The mechanism of action of Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the benzoxazole ring with a pyrimidine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 2-[2-(1,3-benzoxazol-2-ylamino)-6-oxo-1H-pyrimidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-2-22-13(21)8-9-7-12(20)18-14(16-9)19-15-17-10-5-3-4-6-11(10)23-15/h3-7H,2,8H2,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOVNXHMWBECAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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